Diketopiperazine derivative OF quinapril

Catalog No.
S13910809
CAS No.
M.F
C25H28N2O4
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diketopiperazine derivative OF quinapril

Product Name

Diketopiperazine derivative OF quinapril

IUPAC Name

ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3

InChI Key

NDDYKENLGBOEPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C

Diketopiperazine derivative of quinapril is a chemical compound formed through the cyclization of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The diketopiperazine structure arises when two amino acids are linked by a peptide bond, resulting in a cyclic compound that can significantly influence the pharmacological properties of the original drug. The molecular formula for this derivative is C25H28N2O4, and it has a molecular weight of 420.50 g/mol .

The formation of the diketopiperazine derivative from quinapril typically occurs through a cyclization reaction, where the amine and carboxylic acid groups of adjacent amino acids react to form a cyclic structure. This reaction can be facilitated under acidic conditions or elevated temperatures, where quinapril may lose water and hydrogen chloride, leading to the generation of diketopiperazine impurities .

The general reaction can be summarized as follows:

  • Cyclization Reaction:
    • Quinapril + Heat/Acid → Diketopiperazine derivative of quinapril + By-products (e.g., water, hydrogen chloride).

Diketopiperazine derivatives, including that of quinapril, exhibit biological activity primarily as ACE inhibitors. By inhibiting ACE, these compounds prevent the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The presence of the diketopiperazine structure may alter the pharmacokinetics and pharmacodynamics compared to non-cyclized forms, potentially affecting their efficacy and safety profiles .

The synthesis of diketopiperazine derivatives from quinapril can be achieved through various methods:

  • Direct Cyclization: Heating quinapril in solution under acidic conditions promotes cyclization.
  • Salt Formation: Stabilizing quinapril as a salt (e.g., hydrochloride) can minimize the formation of diketopiperazine impurities during synthesis.
  • Controlled Conditions: Employing specific solvents and temperatures can help control the cyclization process and yield higher purity products .

A typical synthetic route may involve:

  • Dissolving quinapril in an appropriate solvent.
  • Adjusting pH to acidic conditions.
  • Heating under reflux to facilitate cyclization.

Diketopiperazine derivatives of quinapril are primarily utilized in pharmaceutical formulations as antihypertensive agents. Their unique structural properties may enhance solubility and bioavailability compared to traditional forms of quinapril. Additionally, they are studied for their potential roles in treating cardiovascular diseases due to their mechanism of action as ACE inhibitors .

Studies on diketopiperazine derivatives have indicated that their interactions with biological targets may differ from those of non-cyclized quinapril. Understanding these interactions is crucial for predicting efficacy and side effects. For instance, variations in binding affinity to ACE or alterations in metabolic pathways could lead to differences in therapeutic outcomes .

Several compounds share structural similarities with diketopiperazine derivatives of quinapril, particularly other ACE inhibitors that can also form diketopiperazines:

Compound NameStructure TypeUnique Features
EnalaprilDipeptideLess prone to diketopiperazine formation
LisinoprilDipeptideMore stable due to its unique structure
RamiprilDipeptideExhibits different pharmacokinetic properties
MoexiprilDipeptideSimilar cyclization potential but different impurities
PerindoprilDipeptideKnown for its long half-life and sustained action

Uniqueness: The diketopiperazine derivative of quinapril is particularly notable for its propensity to form under certain conditions, which may lead to stability issues not seen with other ACE inhibitors. This characteristic necessitates careful formulation strategies during drug development .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

420.20490738 g/mol

Monoisotopic Mass

420.20490738 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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